molecular formula C13H8ClN3O4S B1426993 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1245649-52-8

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1426993
CAS No.: 1245649-52-8
M. Wt: 337.74 g/mol
InChI Key: VDNRYINHXTYMIT-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolo[2,3-B]pyridine derivative followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or other lower oxidation state derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-B]pyridine, including 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine, exhibit promising anticancer properties.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines.

Case Study Example

A study conducted on several pyrrolo[2,3-B]pyridine derivatives demonstrated that modifications in the structure significantly affected their antiproliferative activities against cancer cell lines. The compound's efficacy was measured using the GI50 metric, indicating its potential as a lead compound for further development in cancer therapies .

Activity TypeTested CompoundGI50 Values (nM)Remarks
Antiproliferative4-Chloro-5-nitro derivative38Effective against multiple lines

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains.

  • Mechanism of Action : Similar compounds typically exert their effects by inhibiting bacterial folate synthesis, which is crucial for bacterial growth.

Data Summary Table

Activity TypeTested StrainMIC (μmol/L)Remarks
AntimicrobialMethicillin-resistant Staphylococcus aureus (MRSA)15.62 - 31.25Significant activity observed

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties.

  • Research Findings : A study highlighted the potential of pyrrolo[2,3-B]pyridine derivatives in reducing inflammation markers in vitro, indicating a pathway for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The nitro and sulfonyl groups are key functional groups that can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-C]pyridine: A structural isomer with similar properties but different reactivity.

    4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole: Another heterocyclic compound with a similar functional group arrangement but different core structure.

    4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrole: A simpler analog with a pyrrole core instead of a pyrrolo[2,3-B]pyridine core.

Uniqueness

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine is unique due to its specific combination of functional groups and heterocyclic core structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article delves into its biological activity, chemical properties, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 1245649-52-8
  • Molecular Formula : C13H8ClN3O4S
  • Molecular Weight : 337.74 g/mol
  • Purity : 97% .

The compound's mechanism of action primarily involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. Notably, it has been identified as a potential inhibitor of Cyclin Dependent Kinase (CDK) pathways, which are often dysregulated in cancer cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Line Studies : The compound has shown promising results against multiple cancer cell lines, including:
    • MCF7 (breast cancer) : Inhibition concentration (IC50) values indicate significant cytotoxicity.
    • A549 (lung cancer) : Exhibited growth inhibition at concentrations as low as 26 µM.
    • HCT116 (colon cancer) : Demonstrated IC50 values comparable to established chemotherapeutics .
  • Mechanisms of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell cycle progression via CDK inhibition.
    • Interference with angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling .

Table of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Apoptosis induction
A54926CDK inhibition
HCT1160.39Cell cycle arrest

Study 1: CDK9 Inhibition

A study focusing on CDK9 inhibitors highlighted the effectiveness of pyrrolopyridine derivatives, including our compound, in targeting CDK9, which is implicated in various cancers. The study demonstrated that the compound inhibited CDK9 with an IC50 value significantly lower than many existing treatments .

Study 2: Broad Spectrum Anticancer Activity

In a broader screening of pyrrole derivatives, this compound was noted for its selective toxicity against several tumor types without affecting normal cells significantly. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-nitropyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S/c14-12-10-6-7-16(13(10)15-8-11(12)17(18)19)22(20,21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNRYINHXTYMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-52-8
Record name 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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